2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
CAS No.: 361165-52-8
Cat. No.: VC20119993
Molecular Formula: C21H23N5O2S
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361165-52-8 |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
| Standard InChI | InChI=1S/C21H23N5O2S/c1-4-26-20(16-9-6-5-7-10-16)24-25-21(26)29-14-19(27)23-22-15(2)17-11-8-12-18(13-17)28-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-15+ |
| Standard InChI Key | DVKOZHVWWRTMGG-PXLXIMEGSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Introduction
Structural Features and Potential Applications
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Triazole Ring: The presence of a triazole ring is significant due to its known biological activities, including antifungal and anticancer properties. Triazoles often inhibit ergosterol synthesis in fungal cell membranes, leading to antifungal effects .
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Sulfanyl Group: This functional group enhances chemical reactivity and may contribute to interactions with biological targets.
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Acetohydrazide Moiety: Compounds with hydrazide functionalities have been studied for anticancer properties, potentially inducing apoptosis or cell cycle arrest.
Synthesis Methods
The synthesis of similar triazole-based compounds typically involves multi-step reactions, including cyclization of appropriate precursors and subsequent modification of the triazole ring. For example, the synthesis of related compounds often starts with the formation of a triazole ring through cyclization reactions, followed by the introduction of sulfanyl and hydrazide groups .
Biological Activities
While specific biological data on 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is not available, similar compounds have shown promise in antifungal, anticancer, and potentially anti-inflammatory applications. The methoxyphenyl group may enhance solubility and bioavailability.
Comparative Analysis with Similar Compounds
Future Research Directions
Further research is needed to fully understand the biological activities and potential therapeutic applications of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide. This includes in vitro and in vivo studies to assess its efficacy and safety profile.
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